3-Fold Enhanced Inhibition of AMACR Enzyme: Direct Comparative Potency Data
In a direct head-to-head evaluation, 2-methyldecanoyl-CoA exhibited approximately 3-fold higher inhibitory potency against the human α-methylacyl-CoA racemase (AMACR) enzyme compared to the linear decanoyl-CoA [1]. This enhancement is attributed to the 2-methyl group, which increases lipophilicity and favorably interacts with the enzyme‘s active site, as demonstrated in a structure-activity relationship study of 23 inhibitors [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2-Methyldecanoyl-CoA: ~3-fold more potent |
| Comparator Or Baseline | Decanoyl-CoA: Baseline IC50 (value not specified in the provided excerpt, but relative potency stated) |
| Quantified Difference | ~3-fold increase in potency |
| Conditions | Colorimetric assay using recombinant human AMACR 1A; pH 7.4, 30°C |
Why This Matters
This direct comparative data demonstrates that Decanoyl chloride, 2-methyl- is a superior starting material for synthesizing AMACR-targeting agents, a class of compounds with therapeutic potential in prostate and other cancers.
- [1] Jevglevskis, M., et al. Structure-activity relationships of rationally designed AMACR 1A inhibitors. Bioorganic Chemistry, 2018, 79, 145-154. View Source
